Linker Chemistry Differentiation: Direct C–N Bond vs. Sulfonyl Bridge Alters Kinase Selectivity Profile
The target compound features a direct C–N bond between the isoquinoline 5-position and the piperazine ring, whereas the well-known comparator H-7 (CAS 84477-87-2) incorporates an –SO₂– sulfonyl linker. The sulfonyl group in H-7 is essential for its pan-kinase inhibitory activity: H-7 inhibits PKC with Ki = 6 μM, PKA with Ki ≈ 3 μM, and PKG with Ki ≈ 5.8 μM (measured via ATP-competitive displacement assays) [1]. In contrast, the 5-(piperazin-1-yl)isoquinoline scaffold class (direct C–N linkage) was identified by Zhao et al. (2012) through in silico screening as selective type II inhibitors of EphA3 and Abl1, with binding energies < –10 kcal/mol in the DFG-out conformation, and no reported cross-reactivity with PKC or PKA [2]. The replacement of –SO₂– with a direct C–N bond is predicted to eliminate the strong electron-withdrawing effect (Hammett σₚ for –SO₂– ≈ +0.68 vs. –NR₂ ≈ –0.83), thereby altering the isoquinoline ring electronics and piperazine basicity [3]. This structural difference makes the target compound unsuitable as a direct replacement for H-7 in PKC inhibition studies, but positions it as a candidate scaffold for EphA3/Abl1-targeted probe development.
| Evidence Dimension | Linker chemistry: C–N vs. SO₂–N; impact on kinase selectivity |
|---|---|
| Target Compound Data | Direct C–N bond at isoquinoline 5-position; no sulfonyl group |
| Comparator Or Baseline | H-7 (CAS 84477-87-2): –SO₂– linker; Ki (PKC) = 6 μM, Ki (PKA) ≈ 3.0 μM, Ki (PKG) ≈ 5.8 μM (ATP-competitive binding assays, rat enzyme sources) [1] |
| Quantified Difference | Qualitative shift in kinase target profile: elimination of PKC/PKA/PKG pan-inhibition associated with –SO₂–; predicted selectivity for EphA3/Abl1 DFG-out conformation (binding energy < –10 kcal/mol in silico) [2] |
| Conditions | H-7 data: in vitro ATP-competitive displacement, rat PKC/PKA/PKG. Target compound class: in silico docking into EphA3 DFG-out MD snapshot, pharmacophore-tailored library of 175,000 molecules [2] |
Why This Matters
Researchers seeking a PKC-inhibitory chemotype must use H-7; those targeting EphA3 or Abl1 type II kinase conformations should evaluate the 5-(piperazin-1-yl)isoquinoline scaffold class to which the target compound belongs.
- [1] BindingDB. BDBM86727: 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (H-7). Ki values for PKC (3.00E+3 nM), PKA (displacement of ATP). Available at: https://www.bindingdb.org/ View Source
- [2] Zhao H, Huang D, Caflisch A. Discovery of Tyrosine Kinase Inhibitors by Docking into an Inactive Kinase Conformation Generated by Molecular Dynamics. ChemMedChem. 2012;7(11):1983-1990. doi:10.1002/cmdc.201200331. PMID: 22976951. View Source
- [3] Hansch C, Leo A, Taft RW. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem Rev. 1991;91(2):165-195. (Hammett σ values for –SO₂– and –NR₂ substituents). View Source
